molecular formula C22H17N5O3 B3886551 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886551
M. Wt: 399.4 g/mol
InChI Key: QYXANNAOGOGOPS-OEAKJJBVSA-N
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Description

3-(naphthalen-2-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-2-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(naphthalen-2-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photoactive compounds.

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed bioactivity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide: Lacks the nitrophenyl group, which may result in different chemical and biological properties.

    Naphthalenediimide-based compounds: Share the naphthalene core but differ in functional groups and overall structure.

Uniqueness

3-(naphthalen-2-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene ring, a pyrazole ring, and a nitrophenyl group. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-naphthalen-2-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-14(16-7-4-8-19(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXANNAOGOGOPS-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
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3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

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